叔丁基-4-(4-溴-2-氰基苯基)哌嗪-1-羧酸酯

描述

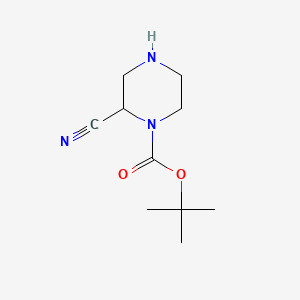

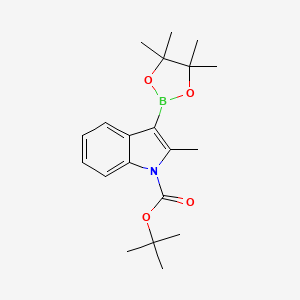

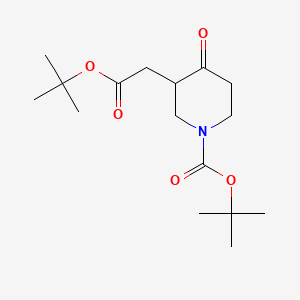

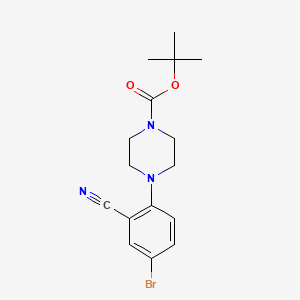

Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H20BrN3O2 . It has a molecular weight of 366.25 g/mol . The compound is typically stored in a dry room at normal temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H20BrN3O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)14-5-4-13(17)10-12(14)11-18/h4-5,10H,6-9H2,1-3H3 . The compound has a complex structure with a bromine atom attached to a phenyl ring, which is further connected to a piperazine ring through a cyanide group .Physical And Chemical Properties Analysis

This compound has a molecular weight of 366.25 g/mol . It has a computed XLogP3-AA value of 3.1, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It has a rotatable bond count of 3 . The topological polar surface area is 56.6 Ų . The compound is a solid at room temperature .科学研究应用

Organic Synthesis Intermediate

“Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate” is often used as an intermediate in organic synthesis . This means it can be used in the production of a variety of other chemical compounds.

Production of Biologically Active Compounds

This compound can be used in the synthesis of biologically active compounds. For example, it has been used in the synthesis of crizotinib, a drug used in the treatment of non-small cell lung cancer .

Antibacterial Activities

Similar compounds have been screened for their antibacterial activities against various strains of bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa . While it’s not specified if “Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate” itself has been tested, it’s possible that it could have similar properties.

Pharmaceutical Industry

Given its potential use in the synthesis of biologically active compounds and its potential antibacterial properties, it’s likely that this compound could be used in the pharmaceutical industry .

Chemical Industry

In the chemical industry, “Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate” could be used in the production of other chemicals, given its role as an intermediate in organic synthesis .

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, H332, and H335 . Precautionary statements include P261, P280, P305+P351+P338 . More detailed safety information can be found in the compound’s Material Safety Data Sheet (MSDS) .

作用机制

Target of Action

Similar compounds containing piperazine rings have shown a wide spectrum of biological activities, which can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring .

Mode of Action

Compounds with piperazine rings are known to interact favorably with macromolecules, which could be a result of their easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds .

Biochemical Pathways

Similar compounds have been used as intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Result of Action

Similar compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

属性

IUPAC Name |

tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrN3O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)14-5-4-13(17)10-12(14)11-18/h4-5,10H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAYUEAVZGYNCJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20718256 | |

| Record name | tert-Butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

791846-40-7 | |

| Record name | tert-Butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。